alpha-Descyclohexyl-alpha-phenyl Oxybutynin
Description
Synthesis Analysis
The synthesis of oxybutynin derivatives, including "alpha-Descyclohexyl-alpha-phenyl Oxybutynin," often involves catalytic enantioselective steps. For instance, a practical synthesis approach of (S)-oxybutynin used catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone as a crucial step, yielding high enantioselectivity products (Masumoto et al., 2002). Analogues and derivatives of oxybutynin have been synthesized to explore variations in antimuscarinic and bladder activity, aiming for compounds with longer durations of action and enhanced metabolic stability (Carter et al., 1991).
Molecular Structure Analysis
The molecular structure of oxybutynin and its derivatives is critical in determining their pharmacological efficacy and metabolic fate. The asymmetric construction of key intermediates, such as (S)-2-cyclohexyl-2-phenylglycolic acid, through direct asymmetric aldol reactions, underlines the importance of molecular structure in the synthesis of enantiomerically pure compounds (Tokuda et al., 2005).
Chemical Reactions and Properties
Oxybutynin undergoes various chemical reactions, leading to the formation of metabolites like N-desethyl oxybutynin and oxybutynin N-oxide. The identification and characterization of these metabolites are crucial for understanding the drug's metabolic pathways and potential implications on its therapeutic efficacy and safety profile (Lindeke et al., 1981).
Physical Properties Analysis
Investigations into the physical properties of oxybutynin, such as its solubility, melting point, and thermal behavior, provide insights into its formulation, stability, and delivery challenges. For instance, preformulation studies on (S)-Oxybutynin HCl highlighted its crystalline solid nature, differential scanning calorimetry findings, and moisture uptake behavior, which are vital for developing stable and effective drug formulations (Luner et al., 2001).
Chemical Properties Analysis
The chemical stability of oxybutynin, particularly in formulations like transdermal patches, is influenced by its interaction with excipients and the environment. Identifying impurities arising from chemical instability, such as oxybutynin N-oxide rearrangement, is essential for ensuring the quality and safety of pharmaceutical products (Canavesi et al., 2016).
Scientific Research Applications
Muscarinic Receptor Binding and Bladder Function
Alpha-Descyclohexyl-alpha-phenyl Oxybutynin (DEOB), a metabolite of oxybutynin, exhibits significant anti-cholinergic and antispasmodic properties. Research indicates that DEOB's activities in inhibiting carbachol-induced and KCl-induced bladder contractions are nearly equivalent to those of oxybutynin, suggesting its crucial role in oxybutynin therapy for neurogenic bladder disorders. These findings were validated through various studies using rat urinary bladder specimens and anesthetized rats, highlighting DEOB's potential to modulate bladder function effectively (Uchida et al., 2004), (Uchida et al., 2004).
Metabolic Pathways and Receptor Activity
Further studies have explored the oxidative metabolic pathways of oxybutynin, revealing that besides N-deethylation to form DEOB, N-oxidation also plays a significant role in oxybutynin's clearance after oral administration. These pathways contribute to the understanding of DEOB's pharmacological activity and its impact on muscarinic receptors, which is crucial for its therapeutic applications (Aprile et al., 2018).
Bladder Selectivity and Drug Delivery
Research on transdermal and intravesical delivery of oxybutynin provides insights into DEOB's bladder selectivity. Studies indicate that these delivery methods enhance bladder muscarinic receptor binding while minimizing systemic side effects, thus offering a pharmacological basis for preferring these routes over oral administration for overactive bladder treatment. These findings suggest that DEOB's action might be localized predominantly to the bladder when administered via these routes, providing a targeted therapeutic effect with reduced central nervous system involvement (Oki et al., 2006), (Oki et al., 2004).
properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGLNZUXAWIXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164268 | |
Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Descyclohexyl-alpha-phenyl Oxybutynin | |
CAS RN |
14943-53-4 | |
Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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